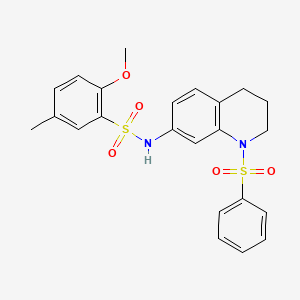

2-methoxy-5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 2-methoxy-5-methyl-substituted benzene ring linked to a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group. Its structure combines sulfonamide and tetrahydroquinoline moieties, which are pharmacologically significant in drug design, particularly for targeting enzymes like cyclooxygenases (COX) or kinases . The methoxy and methyl substituents on the benzene ring may influence electronic properties and steric interactions, while the tetrahydroquinoline core contributes conformational rigidity.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-17-10-13-22(30-2)23(15-17)31(26,27)24-19-12-11-18-7-6-14-25(21(18)16-19)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPLAGJOPMUHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide moiety linked to a tetrahydroquinoline derivative. Its molecular formula is . The presence of methoxy and methyl groups is believed to influence its biological activity significantly.

Antitumor Activity

Recent studies have revealed that compounds similar to this compound exhibit potent antitumor effects through various mechanisms:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization by occupying the colchicine binding site on tubulin, leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : The compound can induce apoptosis in cancer cells via activation of caspase pathways. For example, studies indicated that certain analogs increased levels of pro-apoptotic proteins such as p53 and BAX while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

- Substituent Effects : The introduction of methoxy and methyl groups at specific positions has been associated with enhanced cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups demonstrated improved potency due to better interactions with biological targets .

- Comparative Analysis : In a comparative study, certain derivatives showed IC50 values as low as 0.06–0.25 nM against various cancer cell lines, indicating their potential as effective anticancer agents .

Table 1: Biological Activity Summary

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cancer Cell Lines |

|---|---|---|---|

| Compound A | 0.06 | Tubulin polymerization inhibition | MCF7 |

| Compound B | 0.25 | Apoptosis induction via caspase activation | A549 |

| Compound C | 1.33 | Cell cycle arrest | DU145 |

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of this compound in xenograft models of human cancer. Results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Mechanistic Insights

In vitro studies using U251 glioblastoma cells highlighted the compound's ability to disrupt microtubule dynamics and induce cell death through both necrosis and apoptosis pathways. The sulforhodamine B assay demonstrated a dose-dependent reduction in cell viability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analogs include benzenesulfonamides with substituted quinoline or styryl-quinoline frameworks. For example:

- (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa) (from ) shares a sulfonamide group but differs in the quinoline substitution pattern and the presence of a styryl group .

Research Findings and Activity Trends

- IIIa demonstrated moderate COX-2 inhibition (IC₅₀ ~ 1.2 µM) in preliminary assays, attributed to its hydroxyquinoline and styryl groups . The target compound’s tetrahydroquinoline and phenylsulfonyl groups could favor kinase inhibition, as seen in similar scaffolds (e.g., imatinib analogs).

- Solubility: The methyl group in the target compound may reduce aqueous solubility compared to IIIa’s polar hydroxyquinoline moiety, necessitating formulation adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.